molecular formula C68H105N11O15 B611648 VcMMAE CAS No. 646502-53-6

VcMMAE

Katalognummer B611648
CAS-Nummer: 646502-53-6
Molekulargewicht: 1316.65
InChI-Schlüssel: NLMBVBUNULOTNS-HOKPPMCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VcMMAE (MC-Val-Cit-PAB-MMAE) is an agent-linker conjugate for Antibody-Drug Conjugates (ADCs) with potent antitumor activity . It uses the anti-mitotic agent, monomethyl auristatin E (MMAE, a tubulin inhibitor), linked via the lysosomally cleavable dipeptide, valine-citrulline (vc) .


Synthesis Analysis

The synthesis of VcMMAE involves the conjugation of the anti-mitotic agent MMAE to the antibody via a valine-citrulline (vc) linker . The linker is designed to be stable in the bloodstream but is cleaved by cathepsin once the conjugate has entered a tumor cell .


Molecular Structure Analysis

The molecular structure of VcMMAE consists of a monoclonal antibody covalently bound with a potent anti-mitotic toxin (MMAE) through a protease-labile vc linker . The fully human IgG2 monoclonal antibody is linked to monomethyl auristatin E (MMAE) via a valine-citrulline enzyme-cleavable linker .


Chemical Reactions Analysis

The chemical reactions involved in the action of VcMMAE primarily occur after the ADC is internalized by the cancer cell . The linker to the monoclonal antibody is stable in extracellular fluid, but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism .

Wissenschaftliche Forschungsanwendungen

Summary of the Application

VcMMAE is used in the development of antibody-drug conjugates (ADCs) for the treatment of HER2-positive cancer cells. Two systems of ADCs, noncleavable H32-DM1 and cleavable H32-VcMMAE, were developed using different linkers and drugs attached to the anti-HER2 antibody H32 .

Methods of Application or Experimental Procedures

The ADCs were made using activated functional groups, including an N-hydroxysuccinimidyl (NHS) ester and a maleimide. Mass spectrometry, hydrophobic interaction chromatography, polyacrylamide gel electrophoresis, and in vitro cell assays were performed to analyze and optimize the ADCs .

Results or Outcomes

The anticancer efficacy of H32-VcMMAE was found to be better than that of H32-DM1 and Kadcyla®. The optimal drug-to-antibody ratio (DAR) for H32-VcMMAE was found to be 6.6, with good cell penetration, a releasable payload in cancer cells, and high potency .

2. Application in Improving In Vivo Stability and Tolerability of ADCs

Summary of the Application

VcMMAE is used in the development of a tandem-cleavage linker strategy, where two sequential enzymatic cleavage events mediate payload release .

Methods of Application or Experimental Procedures

Dipeptides protected from degradation in circulation by a sterically encumbering glucuronide moiety were prepared. Upon ADC internalization and lysosomal degradation, the monosaccharide is removed and the exposed dipeptide is degraded, liberating the attached payload inside the target cell .

Results or Outcomes

Rat studies showed dramatically improved tolerability in the hematopoietic compartment, highlighting the role that linker stability plays in efficacy and tolerability .

3. Application in Clinical Pharmacology of Vc-MMAE ADCs in Cancer Treatment

Summary of the Application

Vc-MMAE ADCs consist of a monoclonal antibody (mAb) covalently bound with a potent anti-mitotic toxin (MMAE) through a protease-labile valine-citrulline (vc) linker .

Methods of Application or Experimental Procedures

The study aimed to characterize the pharmacokinetics (PK) and explore exposure response .

Results or Outcomes

The PK parameters of acMMAE, total antibody, and unconjugated MMAE post the first dose of vc-MMAE ADCs at 2.4 mg/kg (90 min IV infusion) were characterized .

Safety And Hazards

VcMMAE should be handled with care to avoid dust formation and contact with skin and eyes . It is also recommended to avoid breathing in mist, gas, or vapors .

Zukünftige Richtungen

While specific future directions for VcMMAE are not mentioned in the search results, the development of ADCs like VcMMAE is a promising area of research in cancer treatment . The ability of these drugs to target cancer cells specifically while sparing healthy cells could lead to more effective and less toxic treatments .

Eigenschaften

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H105N11O15/c1-15-43(8)59(51(92-13)38-55(83)78-37-23-27-50(78)61(93-14)44(9)62(85)71-45(10)60(84)47-24-18-16-19-25-47)76(11)66(89)57(41(4)5)75-65(88)58(42(6)7)77(12)68(91)94-39-46-29-31-48(32-30-46)72-63(86)49(26-22-35-70-67(69)90)73-64(87)56(40(2)3)74-52(80)28-20-17-21-36-79-53(81)33-34-54(79)82/h16,18-19,24-25,29-34,40-45,49-51,56-61,84H,15,17,20-23,26-28,35-39H2,1-14H3,(H,71,85)(H,72,86)(H,73,87)(H,74,80)(H,75,88)(H3,69,70,90)/t43-,44+,45+,49-,50-,51+,56-,57-,58-,59-,60+,61+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMBVBUNULOTNS-HOKPPMCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H105N11O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1316.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

VcMMAE

CAS RN

646502-53-6
Record name Vedotin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0646502536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[6-maleimidoylcaproyl-L-valyl-L-citrulinyl-4-aminobenzyloxycarbonyl- N-methyl-L-valyl-L-valyl-(3R, 4S,5S)- dolaisoleuinyl-(2R, 3R, 4S)-dolproinyl]-(1S, 2R)-norephedrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SGD-1006
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/026S2O80A8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,570
Citations
JA Francisco, CG Cerveny, DL Meyer, BJ Mixan… - Blood, 2003 - ashpublications.org
… , cAC10-vcMMAE was efficacious at doses as low as 1 mg/kg. Mice treated at 30 mg/kg cAC10-vcMMAE showed no signs of toxicity. These data indicate that cAC10-vcMMAE may be a …
Number of citations: 049 ashpublications.org
HP Gerber, M Kung-Sutherland, I Stone… - Blood, The Journal …, 2009 - ashpublications.org
… and -refractory lymphomas treated with hBU12-vcMMAE. Furthermore, high rates of durable … of hBU12-vcMMAE. Combined, our data suggest that hBU12-vcMMAE may represent a …
Number of citations: 103 ashpublications.org
M Abdollahpour-Alitappeh… - Artificial cells …, 2018 - Taylor & Francis
… Most importantly, our results revealed that rituximab-vcMMAE was … -vcMMAE was able to inhibit colony formation in CD20-positive cells. These data indicate that rituximab-vcMMAE may …
Number of citations: 26 www.tandfonline.com
KF Tse, VA Pollack, DA McCabe, M Shadish… - Cancer Research, 2006 - AACR
… with vcMMAE demonstrated neither binding to, nor growth inhibition of, Tim1-positive cell lines. In xenograft mouse models, CR014-vcMMAE … These data indicate that CR014-vcMMAE …
Number of citations: 1 aacrjournals.org
VA Pollack, E Alvarez, KF Tse, MY Torgov, S Xie… - Cancer chemotherapy …, 2007 - Springer
… -vcMMAE showed an elimination half-life of 10.3 days. A low volume of distribution suggested that CR011-vcMMAE was confined to blood and interstitial fluid. CR011-vcMMAE could be …
Number of citations: 96 link.springer.com
B Gikanga, NS Adeniji, TW Patapoff… - Bioconjugate …, 2016 - ACS Publications
Antibody–drug conjugates (ADCs) require thorough characterization and understanding of product quality attributes. The framework of many ADCs comprises one molecule of antibody …
Number of citations: 27 pubs.acs.org
C Vaklavas, A Forero - BioDrugs, 2014 - Springer
Exploiting the highly targeted nature of monoclonal antibodies to deliver selectively to tumor cells a cytotoxic payload is an attractive concept and the successful precedents of the recent …
Number of citations: 26 link.springer.com
K Klussman, BJ Mixan, CG Cerveny… - Bioconjugate …, 2004 - ACS Publications
… The drug-linker (vcMMAE) was used as a frozen DMSO solution of known concentration, … For the vcMMAE conjugate, 133.6 μL of 7.5 mM maleimidocaproyl-vcMMAE stock solution was …
Number of citations: 42 pubs.acs.org
X Qian, E Mills, M Torgov, WJ LaRochelle, M Jeffers - Molecular oncology, 2008 - Elsevier
… melanoma cells to CR011-vcMMAE. These data indicate that it may be possible to increase the anticancer activity of CR011-vcMMAE through pharmacological enhancement of GPNMB …
Number of citations: 68 www.sciencedirect.com
F Li, M Ulrich, M Jonas, G Linares, X Zhang… - Cancer Research, 2016 - AACR
… confirmed that h00-vcMMAE bound to macrophage … -vcMMAE. High levels of TAMs were observed in the KM-H2 HL and BR620 breast cancer models that were sensitive to h00-vcMMAE…
Number of citations: 1 aacrjournals.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.